molecular formula C13H10Cl2N2 B5715093 (E)-1-(2,4-dichlorophenyl)-N-(6-methylpyridin-2-yl)methanimine

(E)-1-(2,4-dichlorophenyl)-N-(6-methylpyridin-2-yl)methanimine

Cat. No.: B5715093
M. Wt: 265.13 g/mol
InChI Key: XCVWBUPOIYCJQS-LZYBPNLTSA-N
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Description

(E)-1-(2,4-dichlorophenyl)-N-(6-methylpyridin-2-yl)methanimine is an organic compound characterized by the presence of a dichlorophenyl group and a methylpyridinyl group connected through a methanimine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(2,4-dichlorophenyl)-N-(6-methylpyridin-2-yl)methanimine typically involves the condensation reaction between 2,4-dichlorobenzaldehyde and 6-methyl-2-aminopyridine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the imine linkage, and the product is then isolated through filtration and recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(2,4-dichlorophenyl)-N-(6-methylpyridin-2-yl)methanimine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can lead to a variety of substituted phenyl derivatives.

Scientific Research Applications

(E)-1-(2,4-dichlorophenyl)-N-(6-methylpyridin-2-yl)methanimine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-1-(2,4-dichlorophenyl)-N-(6-methylpyridin-2-yl)methanimine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-(2,4-dichlorophenyl)-N-(6-methylpyridin-2-yl)methanimine shares structural similarities with other imine compounds such as (E)-1-(2,4-dichlorophenyl)-N-(2-pyridyl)methanimine and (E)-1-(2,4-dichlorophenyl)-N-(4-methylpyridin-2-yl)methanimine.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the 6-methyl group on the pyridine ring can affect the compound’s electronic properties and steric interactions, making it distinct from other similar compounds.

Properties

IUPAC Name

(E)-1-(2,4-dichlorophenyl)-N-(6-methylpyridin-2-yl)methanimine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2/c1-9-3-2-4-13(17-9)16-8-10-5-6-11(14)7-12(10)15/h2-8H,1H3/b16-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCVWBUPOIYCJQS-LZYBPNLTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)N=CC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=CC=C1)/N=C/C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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